methyl 3-cyano-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Methyl 3-cyano-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-c]pyridine core. This scaffold is characterized by a bicyclic system combining a thiophene ring fused to a pyridine ring. Key structural features include:
- Cyano group (-CN) at position 3, which enhances electron-withdrawing properties and influences reactivity in further functionalization.
- Methyl ester (-COOCH₃) at position 6, a common moiety for modulating pharmacokinetic properties.
The synthesis of such compounds typically involves cyclization reactions of substituted pyridine precursors with sulfur-containing reagents or acetamide derivatives under basic conditions . The pyridine-thiophene fusion is pharmacologically significant due to its structural resemblance to bioactive molecules targeting enzymes or receptors in the central nervous system .
Properties
IUPAC Name |
methyl 2-acetamido-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7(16)14-11-9(5-13)8-3-4-15(12(17)18-2)6-10(8)19-11/h3-4,6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCJOYUDQNEGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyano-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-cyano-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The cyano and acetamido groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The thieno[2,3-c]pyridine core can interact with hydrophobic pockets in proteins, influencing their function and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 3-cyano-2-acetamido-thieno[2,3-c]pyridine-6-carboxylate are compared below with analogous derivatives, highlighting variations in substituents, molecular weight, and physicochemical properties.
Substituent Variations in the Thieno[2,3-c]pyridine Scaffold
Impact of Ester Groups
- Methyl ester (target compound): Offers moderate metabolic stability and lower molecular weight compared to ethyl or tert-butyl esters.
- tert-Butyl ester (e.g., ): Highly resistant to esterase cleavage, used as a protecting group in synthetic intermediates.
Functional Group Modifications
- Cyano (-CN) vs. Carbamoyl (-CONH₂): The cyano group in the target compound is electron-withdrawing, favoring electrophilic substitution reactions, whereas carbamoyl groups (e.g., ) improve water solubility.
- Acetamido (-NHCOCH₃) vs.
Biological Activity
Methyl 3-cyano-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine ring system. Its molecular formula is , and it features both cyano and acetamido functional groups which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, studies indicate it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Receptor Modulation : It may also modulate receptor activities, potentially affecting signaling pathways related to cell growth and survival.
Anticancer Properties
Numerous studies have reported the anticancer properties of this compound:
- In Vitro Studies : Research has demonstrated that this compound exhibits significant antiproliferative activity against various human tumor cell lines. For example:
- HeLa Cells : IC50 values indicate effective inhibition of proliferation.
- A375 Cells : The compound showed a marked decrease in cell viability.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties.
- Bacterial Strains : Tests against common bacterial strains have shown moderate inhibitory effects.
Case Studies and Experimental Data
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Case Study 1 : A study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
Concentration (µM) Cell Viability (%) Apoptosis Markers 0 100 Low 10 75 Moderate 50 30 High - Case Study 2 : Another study assessed the antimicrobial activity against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
